molecular formula C33H26ClN3O3 B5040984 6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 5869-76-1

6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B5040984
CAS No.: 5869-76-1
M. Wt: 548.0 g/mol
InChI Key: XADLQOIYGUAOPU-UHFFFAOYSA-N
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Description

6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one can be achieved through a multi-step synthetic route. One common method involves the condensation of 2-chloro-6-methoxyquinoline-3-carboxyaldehyde with phenyl hydrazine to form an intermediate hydrazone, which is then subjected to further reactions to introduce the pyrazole and quinoline moieties . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide.

    Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like DMSO for facilitating reactions .

Scientific Research Applications

6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 6-chloro-3-[1-(2-methoxy-2-phenylacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one include other quinoline derivatives and pyrazole-containing compounds. These compounds often share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific structural features, which can confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

6-chloro-3-[2-(2-methoxy-2-phenylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26ClN3O3/c1-40-31(23-15-9-4-10-16-23)33(39)37-28(21-11-5-2-6-12-21)20-27(36-37)30-29(22-13-7-3-8-14-22)25-19-24(34)17-18-26(25)35-32(30)38/h2-19,28,31H,20H2,1H3,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADLQOIYGUAOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417197
Record name STK566797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5869-76-1
Record name STK566797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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